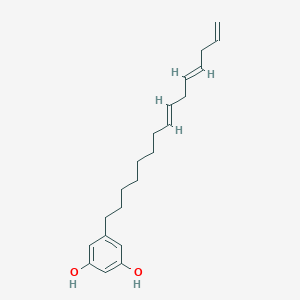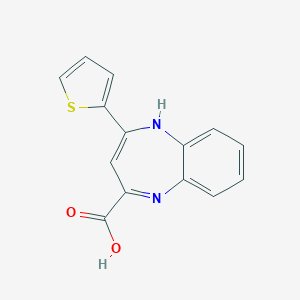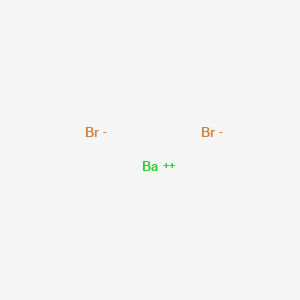
5-(8,11,14-Pentadecatrienyl)resorcinol
Vue d'ensemble
Description
5-(8,11,14-Pentadecatrienyl)resorcinol is a chemical compound with the molecular formula C21H30O2 . It has an average mass of 314.462 Da and a monoisotopic mass of 314.224579 Da .
Synthesis Analysis
The synthesis of 5-(8,11,14-Pentadecatrienyl)resorcinol involves the production of an alkylresorcinolic intermediate derived from an unusual 16:3Δ 9,12,15 fatty acyl-CoA starter unit . This process involves one or more alkylresorcinol synthases (ARSs), type III polyketide synthases (PKSs) that produce 5-alkylresorcinols using medium to long-chain fatty acyl-CoA starter units via iterative condensations with malonyl-CoA .Molecular Structure Analysis
The molecular structure of 5-(8,11,14-Pentadecatrienyl)resorcinol is characterized by a resorcinol ring with a pentadecatrienyl side chain .Applications De Recherche Scientifique
α-Glucosidase Inhibitory Activities : Resorcinol derivatives, including those similar to 5-(8,11,14-Pentadecatrienyl)resorcinol, have shown significant α-glucosidase inhibitory activities, suggesting potential as antidiabetic agents (Hu et al., 2020).
Antifungal Activity : Certain resorcinol derivatives, including those resembling 5-(8,11,14-Pentadecatrienyl)resorcinol, have been identified as antifungal agents, particularly in the context of protecting mango fruits against fungal infections (Cojocaru et al., 1986).
Antioxidant Properties : Alkylresorcinols, which are similar to 5-(8,11,14-Pentadecatrienyl)resorcinol, have been reported to exhibit antioxidant properties, protecting polyunsaturated fatty acids against peroxidation (Kamal-Eldin et al., 2001).
Cell Membrane Permeability Alteration : Studies have shown that certain alkylresorcinols, including those structurally similar to 5-(8,11,14-Pentadecatrienyl)resorcinol, can induce permeability changes in cell membranes (Kozubek & Demel, 1980).
Photosystem II Inhibitory Activity : Resorcinolic lipids, akin to 5-(8,11,14-Pentadecatrienyl)resorcinol, have been identified to inhibit photosynthetic oxygen evolution, indicating potential use in studying photosystem II processes (Rimando et al., 2003).
Antitumor Effects : Some resorcinol derivatives, including those similar to 5-(8,11,14-Pentadecatrienyl)resorcinol, have demonstrated antitumor effects by inducing apoptosis in cancer cells (Chen et al., 2011).
Skin Sensitization Potential : Resorcinol and its derivatives have been studied for their skin sensitization potential, important for understanding safety in cosmetic and pharmaceutical applications (Basketter et al., 2007).
Antioxidant Potency in Liposomal Systems : Studies have explored the antioxidant properties of resorcinols like pentadecylresorcinol in liposomal systems, highlighting the importance of alkyl chain length in antioxidant activity (Hładyszowski et al., 1998).
Orientations Futures
Propriétés
IUPAC Name |
5-[(8E,11E)-pentadeca-8,11,14-trienyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2/b5-4+,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXBEOHCOCMKAC-AOSYACOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C=C/C/C=C/CCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(8,11,14-Pentadecatrienyl)resorcinol | |
CAS RN |
15071-61-1, 79473-24-8 | |
| Record name | 5-(8,11,14-Pentadecatrienyl)resorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cardoltriene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)

![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)
![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

amino]propanamide](/img/structure/B227403.png)

![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)